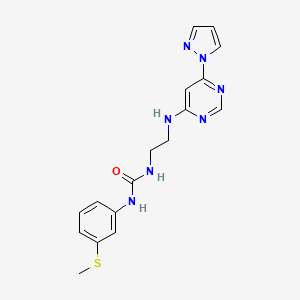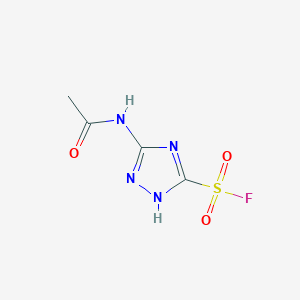
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 307525-88-8. It has a molecular weight of 276.34 and its IUPAC name is ethyl 1-(anilinocarbonyl)-4-piperidinecarboxylate . The compound is a solid with a melting point of 112 .
Molecular Structure Analysis
The InChI Code for Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) . This indicates that the compound has a piperidine ring, an ethyl ester group, and a phenylcarbamoyl group. Physical And Chemical Properties Analysis
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a solid with a melting point of 112 . Its molecular weight is 276.34 . The compound’s InChI key is SYBPTVGCYYCIRZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Crystal Structure Analysis Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate and its analogues have been studied for their crystal structures, providing insights into their chemical behavior and potential applications. Mambourg et al. (2021) examined the crystal structures of two analogues as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), revealing different crystal packings despite their structural similarities. A polymorph risk assessment was also conducted to analyze interactions in the second compound (Mambourg et al., 2021).
Antituberculosis Activity Research conducted by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for their potential as novel Mycobacterium tuberculosis GyrB inhibitors. The study highlighted a particular compound from the series for its promising antituberculosis activity and low cytotoxicity, indicating the potential medical applications of these analogues (Jeankumar et al., 2013).
Anticancer Properties Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate derivatives have been synthesized and evaluated as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and assessed their anticancer potential. Some of the synthesized compounds demonstrated strong anticancer activities, suggesting their relevance in the development of new therapeutic agents (Rehman et al., 2018).
Enzyme Inhibition Activities Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives from ethyl piperidine-4-carboxylate. These compounds were evaluated for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were also performed to understand their binding interactions with human proteins, indicating the potential of these compounds as enzyme inhibitors (Khalid et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .
Propriétés
IUPAC Name |
ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPTVGCYYCIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
![8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2576200.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)





![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)